molecular formula C10H13ClN2O2 B3335323 4-Pyrrolidin-1-ylpyridine-2-carboxylic acid hydrochloride CAS No. 1172705-41-7

4-Pyrrolidin-1-ylpyridine-2-carboxylic acid hydrochloride

Cat. No.: B3335323
CAS No.: 1172705-41-7
M. Wt: 228.67 g/mol
InChI Key: IDRLKWDBGJVPHK-UHFFFAOYSA-N
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Description

4-Pyrrolidin-1-ylpyridine-2-carboxylic acid hydrochloride is a chemical compound that features a pyridine ring substituted with a pyrrolidine group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrrolidin-1-ylpyridine-2-carboxylic acid hydrochloride typically involves the reaction of pyridine-2-carboxylic acid with pyrrolidine under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of pyridine-2-carboxylic acid and the amine group of pyrrolidine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time. Purification steps, including recrystallization or chromatography, are employed to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

4-Pyrrolidin-1-ylpyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace existing substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol or sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the pyridine ring.

Scientific Research Applications

4-Pyrrolidin-1-ylpyridine-2-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be employed in the study of enzyme interactions and receptor binding due to its structural features.

    Industry: The compound can be used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 4-Pyrrolidin-1-ylpyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings provide a unique structural framework that allows the compound to bind to these targets with high affinity. This binding can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid: A related compound with a similar pyrrolidine ring but lacking the pyridine moiety.

    Pyridine-2-carboxylic acid: Contains the pyridine ring and carboxylic acid group but lacks the pyrrolidine substitution.

    4-Pyrrolidin-1-ylpyridine: Similar structure but without the carboxylic acid group.

Uniqueness

4-Pyrrolidin-1-ylpyridine-2-carboxylic acid hydrochloride is unique due to the combination of the pyrrolidine and pyridine rings with a carboxylic acid group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in various scientific research applications.

Properties

IUPAC Name

4-pyrrolidin-1-ylpyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c13-10(14)9-7-8(3-4-11-9)12-5-1-2-6-12;/h3-4,7H,1-2,5-6H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRLKWDBGJVPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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